molecular formula C19H29Cl2N3O3 B560214 MM 77 dihydrochloride CAS No. 159187-70-9

MM 77 dihydrochloride

Cat. No.: B560214
CAS No.: 159187-70-9
M. Wt: 418.359
InChI Key: ZYCVVOZXHNDRCO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MM 77 dihydrochloride is a potent postsynaptic antagonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and mediates inhibitory neurotransmission .

Mode of Action

As an antagonist, this compound binds to the 5-HT1A receptor and blocks its activation by serotonin. This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by serotonin .

Biochemical Pathways

The 5-HT1A receptor is involved in several different biochemical pathways. When serotonin binds to the receptor, it typically triggers a cellular response that involves the inhibition of adenylyl cyclase, decreased production of cAMP, and the opening of potassium channels. By blocking the activation of the receptor, this compound can disrupt these pathways and prevent the cellular responses they mediate .

Pharmacokinetics

Like other small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes in the liver, and excreted in the urine or feces .

Result of Action

By blocking the activation of the 5-HT1A receptor, this compound can alter the normal functioning of cells that express this receptor. This can lead to a variety of effects, depending on the specific cell type and the role of the 5-HT1A receptor in that cell. For example, this compound has been reported to exhibit anxiolytic-like activity, suggesting that it may reduce anxiety by blocking the activation of 5-HT1A receptors in the brain .

Safety and Hazards

Safety measures include ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment should include safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVVOZXHNDRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662760
Record name 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159311-94-1
Record name 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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